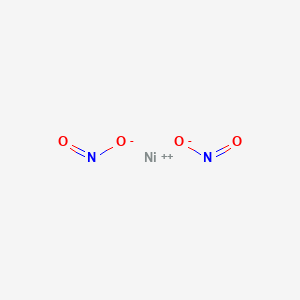

Nickel(II) nitrite

Description

Properties

CAS No. |

17861-62-0 |

|---|---|

Molecular Formula |

N2NiO4 |

Molecular Weight |

150.7 g/mol |

IUPAC Name |

nickel(2+);dinitrite |

InChI |

InChI=1S/2HNO2.Ni/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |

InChI Key |

ZVHHIDVFSYXCEW-UHFFFAOYSA-L |

SMILES |

N(=O)[O-].N(=O)[O-].[Ni+2] |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].[Ni+2] |

physical_description |

Nickel nitrite appears as a crystalline solid or the solid dissolved in a liquid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Noncombustible, but accelerates the burning of combustible materials. Used to make other chemicals. |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Nickel(II) Nitrite Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of nickel(II) nitrite (B80452) complexes. The document details various synthetic methodologies, explores the diverse coordination chemistry of the nitrite ligand, and offers an in-depth analysis of the key characterization techniques employed to elucidate the structural and electronic properties of these compounds.

Introduction

Nickel(II) nitrite complexes are a fascinating class of coordination compounds that exhibit a wide range of structural motifs, chemical reactivity, and physical properties. The ambidentate nature of the nitrite ion (NO₂⁻), which can coordinate to a metal center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO), gives rise to linkage isomerism. Furthermore, the nitrite ligand can act as a monodentate, a bidentate chelating ligand, or a bridging ligand, leading to a rich and varied coordination chemistry. The study of these complexes is crucial for understanding fundamental principles of coordination chemistry, including linkage isomerism, electronic effects in transition metal complexes, and magnetic exchange interactions. This guide will serve as a valuable resource for researchers interested in the synthesis of novel nickel(II) nitrite complexes and the detailed characterization of their properties.

Synthesis of Nickel(II) Nitrite Complexes

The synthesis of nickel(II) nitrite complexes typically involves the reaction of a nickel(II) salt with a source of nitrite ions in the presence of a suitable organic ligand. The choice of ligand is critical as it influences the coordination geometry of the nickel(II) center and the coordination mode of the nitrite ligand. Common classes of ligands employed include Schiff bases, diamines, and various N-heterocycles.

General Synthetic Strategies

A general workflow for the synthesis and characterization of nickel(II) nitrite complexes is depicted below. The process begins with the selection of appropriate starting materials, followed by the synthesis and isolation of the complex, and finally, its thorough characterization using a suite of analytical techniques.

Caption: General workflow for the synthesis and characterization of nickel(II) nitrite complexes.

Experimental Protocols

This protocol describes the synthesis of a dinuclear nickel(II) complex with a Schiff base ligand, where the nitrite ion acts as a chelating co-ligand.

Materials:

-

2-[(3-aminopropylimino)methyl]phenol (HL)

-

Nickel(II) perchlorate (B79767) hexahydrate (--INVALID-LINK--₂)

-

Sodium nitrite (NaNO₂)

-

Diethyl ether

Procedure:

-

A methanolic solution of the Schiff base ligand (HL) is prepared.

-

To this solution, a methanolic solution of nickel(II) perchlorate hexahydrate is added dropwise with constant stirring.

-

An aqueous solution of sodium nitrite is then added to the reaction mixture.

-

The resulting mixture is stirred for several hours at room temperature, during which a precipitate forms.

-

The precipitate is collected by filtration, washed with methanol and diethyl ether, and dried in vacuo.

This protocol details the synthesis of a mononuclear nickel(II) complex with a diamine ligand, which can exist as linkage isomers.

Materials:

-

Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

-

Potassium thiocyanate (B1210189) (KSCN) or Sodium Nitrite (NaNO₂)

-

N,N-diethylethylenediamine (Et₂en)

-

Ethanol

Procedure:

-

Prepare an ethanolic solution of nickel(II) nitrite. If starting from nickel(II) nitrate, it can be converted to the nitrite salt in situ or by prior reaction with a nitrite salt followed by removal of the byproduct. Alternatively, for the synthesis of related complexes, an ethanolic solution of nickel thiocyanate can be prepared by mixing hot ethanolic solutions of nickel nitrate hexahydrate and potassium thiocyanate, followed by filtration of the precipitated potassium nitrate.

-

To the filtrate containing the nickel(II) salt, add N,N-diethylethylenediamine dropwise with shaking.

-

The resulting precipitate of the nickel(II) diamine nitrite complex is collected by filtration.

-

The crude product can be recrystallized from a suitable solvent like methanol.

Characterization of Nickel(II) Nitrite Complexes

A combination of spectroscopic and physical methods is essential for the unambiguous characterization of nickel(II) nitrite complexes. These techniques provide crucial information about the coordination environment of the nickel(II) ion, the binding mode of the nitrite ligand, and the overall structure and electronic properties of the complex.

Caption: Key characterization techniques and the information they provide for nickel(II) nitrite complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for determining the coordination mode of the nitrite ligand. The vibrational frequencies of the NO₂⁻ ion are sensitive to its bonding environment.

Experimental Protocol:

-

Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the complex is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The coordination mode of the nitrite ligand can be inferred from the positions of the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ group.

| Coordination Mode | ν_as(NO₂) (cm⁻¹) | ν_s(NO₂) (cm⁻¹) | δ(ONO) (cm⁻¹) |

| Free NO₂⁻ ion | ~1250 | ~1335 | ~830 |

| Nitro (M-NO₂) | 1470 - 1370 | 1340 - 1320 | 860 - 810 |

| Nitrito (M-ONO) | 1485 - 1400 | 1110 - 1050 | 850 - 800 |

| Chelating (M-O₂N) | 1290 - 1180 | 1220 - 1150 | 840 - 810 |

| Bridging (M-O-N-O-M) | ~1520 & ~1200 | - | - |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are indicative of the coordination geometry of the Ni(II) ion.

Experimental Protocol:

-

Sample Preparation: A solution of the complex of known concentration is prepared in a suitable non-coordinating solvent (e.g., chloroform, acetonitrile).

-

Data Acquisition: The absorption spectrum is recorded using a double-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-1100 nm.

Data Interpretation:

-

Octahedral Ni(II) Complexes: Typically exhibit three spin-allowed d-d transitions. The approximate ranges for these absorptions in [Ni(H₂O)₆]²⁺ are:

-

³A₂g → ³T₂g: ~8500-13000 cm⁻¹

-

³A₂g → ³T₁g(F): ~14000-20000 cm⁻¹

-

³A₂g → ³T₁g(P): ~25000-29000 cm⁻¹

-

-

Square Planar Ni(II) Complexes: These are often diamagnetic and their d-d transitions are typically observed in the visible region, often with higher molar absorptivity than octahedral complexes.

| Complex Geometry | Typical λ_max (nm) Range | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Octahedral | 350-450, 500-700, 700-1200 | < 50 |

| Square Planar | 400-650 | 50 - 500 |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the nitrite ligand.

Experimental Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A single crystal is mounted on a diffractometer (e.g., Bruker D8 Venture, Rigaku Oxford Diffraction Supernova). Data is collected at a specific temperature (often 100 K) using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: The collected data is processed, and the crystal structure is solved and refined using specialized software packages (e.g., SHELXT, SHELXL, Olex2).

Key Structural Parameters for Ni(II) Nitrite Complexes:

| Parameter | Typical Values |

| Ni-N (nitro) bond length | 2.0 - 2.2 Å |

| Ni-O (nitrito) bond length | 2.0 - 2.3 Å |

| N-O bond length (nitro) | ~1.23 - 1.27 Å |

| O-N-O angle (nitro) | ~115 - 120° |

| Ni-O (chelating) | 2.1 - 2.4 Å |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the number of unpaired electrons in the nickel(II) ion, which in turn helps to elucidate its coordination geometry and electronic structure.

Experimental Protocol:

-

Instrumentation: Measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer or a Gouy balance.

-

Sample Preparation: A powdered sample of the complex is weighed and packed into a sample holder.

-

Data Acquisition: The magnetic susceptibility is measured over a range of temperatures (e.g., 2-300 K) and applied magnetic fields.

Data Interpretation:

-

Octahedral Ni(II) Complexes (d⁸): Have two unpaired electrons and are paramagnetic. Their effective magnetic moments (μ_eff) are typically in the range of 2.8 - 3.5 Bohr magnetons (B.M.).[1]

-

Square Planar Ni(II) Complexes (d⁸): Are typically low-spin with no unpaired electrons and are therefore diamagnetic (μ_eff ≈ 0 B.M.).[1]

-

Tetrahedral Ni(II) Complexes (d⁸): Have two unpaired electrons and are paramagnetic, with μ_eff typically in the range of 3.5 - 4.2 B.M.

| Geometry | Number of Unpaired Electrons | Expected Magnetic Moment (μ_eff, B.M.) |

| Octahedral | 2 | 2.8 - 3.5 |

| Square Planar | 0 | 0 |

| Tetrahedral | 2 | 3.5 - 4.2 |

Conclusion

The synthesis and characterization of nickel(II) nitrite complexes offer a rich field of study for inorganic chemists. The ability of the nitrite ligand to adopt multiple coordination modes gives rise to a diverse array of molecular architectures and properties. A systematic approach, combining carefully designed synthetic strategies with a suite of powerful characterization techniques, is essential for unraveling the intricate details of these fascinating compounds. This guide has provided a foundational framework for researchers to explore this area, from detailed experimental protocols to the interpretation of key analytical data. The continued investigation of nickel(II) nitrite complexes will undoubtedly lead to new discoveries in coordination chemistry and materials science.

References

An In-depth Technical Guide on the Crystal Structure of Anhydrous Nickel(II) Nitrite and its Coordination Complexes

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the crystal structure of anhydrous nickel(II) nitrite (B80452) (Ni(NO₂)²). Due to the limited availability of public crystallographic data for the simple anhydrous salt, this document provides a comprehensive overview of its synthesis and properties, complemented by a detailed structural analysis of a representative nickel(II) nitro coordination complex. This guide serves as a valuable resource for researchers interested in the structural chemistry of nickel-nitrite systems, offering detailed experimental protocols and a structured presentation of crystallographic data for a relevant analogue.

Introduction: The Challenge of Anhydrous Nickel(II) Nitrite

The first synthesis of anhydrous nickel(II) nitrite was reported in 1961 by Cyril Clifford Addison. The method involved the reaction of gaseous nickel tetracarbonyl with dinitrogen tetroxide, which produced a green, volatile solid[1]. Spectroscopic analysis using infrared spectroscopy revealed absorption bands at 1575, 1388, 1333, 1240, 1080, and 830 cm⁻¹, indicating a covalent interaction between the nickel and nitrite ligands[1]. The compound is reported to decompose upon heating to 220°C[1].

Given the absence of a definitive crystal structure for anhydrous Ni(NO₂)₂, this guide will focus on a well-characterized nickel(II) coordination complex containing the nitro group (a linkage isomer of nitrite) to provide insight into the structural possibilities of the Ni-NO₂ bond. The selected case study is a nickel(II) complex with a 2-picolylamine-based (N,N,O)-donor ligand, which will be referred to as Ni-2a .

Experimental Protocols

Synthesis of Anhydrous Nickel(II) Nitrite

The following protocol is based on the initial synthesis reported by Addison in 1961. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of nickel tetracarbonyl and dinitrogen tetroxide.

Reactants:

-

Nickel tetracarbonyl (Ni(CO)₄)

-

Dinitrogen tetroxide (N₂O₄)

Procedure:

-

Gaseous nickel tetracarbonyl is allowed to react with liquid dinitrogen tetroxide in a controlled environment.

-

The reaction yields a green smoke, which upon condensation, provides the solid anhydrous nickel(II) nitrite[1].

-

The product is volatile and should be handled under an inert atmosphere to prevent reaction with atmospheric moisture.

Synthesis and Crystallization of a Representative Nickel(II) Nitro Complex (Ni-2a)

The following is a representative synthesis for a nickel(II) nitro complex with an (N,N,O)-donor ligand, based on similar reported procedures[2].

Reactants:

-

A suitable (N,N,O)-donor ligand (e.g., derived from 2-picolylamine)

-

A nickel(II) salt (e.g., nickel(II) acetate (B1210297) tetrahydrate)

-

Sodium nitrite (NaNO₂)

-

Methanol

Procedure:

-

The (N,N,O)-donor ligand is dissolved in methanol.

-

An equimolar amount of the nickel(II) salt is added to the ligand solution, and the mixture is stirred.

-

An aqueous solution of sodium nitrite is then added to the reaction mixture.

-

The resulting solution is stirred at room temperature, and single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent over several days.

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the crystal structure is achieved through SC-XRD analysis.

Procedure:

-

A suitable single crystal is selected and mounted on a diffractometer.

-

The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

-

X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα).

-

The collected data are processed to solve and refine the crystal structure, yielding information on the unit cell dimensions, space group, and atomic coordinates.

Quantitative Data Presentation

The following table summarizes the crystallographic data for the representative nickel(II) nitro complex, Ni-2a , at 100 K[2].

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅N₃NiO₃ |

| Formula Weight | 356.00 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1234(3) |

| b (Å) | 9.1121(3) |

| c (Å) | 10.3756(4) |

| α (°) | 99.789(3) |

| β (°) | 101.993(3) |

| γ (°) | 104.004(3) |

| Volume (ų) | 700.50(5) |

| Z | 2 |

| Temperature (K) | 100 |

| R[F] (I > 3σ(I)) | 5.07% |

| CCDC Code | 2110815 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a nickel coordination complex to its full characterization, including structural determination.

References

Thermal Decomposition of Nickel(II) Nitrite: A Technical Guide

Disclaimer: Scholarly research and publicly available data on the thermal decomposition of nickel(II) nitrite (B80452) (Ni(NO₂)) are scarce. This guide provides a comprehensive overview based on the known thermal behavior of the closely related compound, nickel(II) nitrate (B79036) (Ni(NO₃)₂), and general principles of inorganic thermal decomposition. The proposed decomposition pathways and quantitative data for nickel(II) nitrite are hypothetical and require experimental verification. This document is intended for researchers, scientists, and drug development professionals as a framework for investigating the thermal properties of nickel(II) nitrite.

Introduction

Nickel(II) nitrite is an inorganic compound with the chemical formula Ni(NO₂)₂. While its synthesis and some solution properties are known, its behavior upon heating is not well-documented in scientific literature. Understanding the thermal decomposition characteristics of such compounds is crucial for various applications, including the synthesis of nanomaterials, catalysis, and for safety assessments in chemical processes. This guide outlines the probable thermal decomposition pathway, the expected products, and the experimental methodologies required for a thorough investigation.

Postulated Thermal Decomposition Pathway

Based on the thermal decomposition of other transition metal nitrites and the extensive data available for nickel(II) nitrate, the thermal decomposition of anhydrous nickel(II) nitrite is hypothesized to proceed via a solid-state reaction, yielding nickel(II) oxide (NiO) and various gaseous nitrogen oxides.

The overall proposed reaction is:

2Ni(NO₂)₂(s) → 2NiO(s) + 4NO(g) + O₂(g)

Or alternatively:

Ni(NO₂)₂(s) → NiO(s) + NO(g) + NO₂(g)

The exact stoichiometry and the composition of the gaseous products (which could include NO, NO₂, N₂O, and N₂) are dependent on experimental conditions such as temperature, heating rate, and the composition of the surrounding atmosphere.[1][2]

Hypothetical Signaling Pathway Diagram

The following diagram illustrates the postulated logical progression of the thermal decomposition of nickel(II) nitrite.

Caption: Postulated decomposition of Ni(NO₂)₂ upon heating.

Comparative Quantitative Data (from Nickel(II) Nitrate Studies)

Due to the lack of specific data for nickel(II) nitrite, the following tables summarize quantitative data from thermal decomposition studies of nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O). This information serves as a reference for the type of data that would be obtained and reported for nickel(II) nitrite.

Table 1: Thermal Decomposition Stages of Ni(NO₃)₂·6H₂O

| Stage | Temperature Range (°C) | Mass Loss (%) | Process | Reference |

| 1 | 42 - 227 | ~37 | Dehydration (loss of 6 H₂O) | [3][4] |

| 2 | 227 - 307 | ~39 | Decomposition of anhydrous Ni(NO₃)₂ to NiO | [3][4] |

| Final Product | >307 | NiO | [5] |

Note: Temperature ranges and mass losses can vary with experimental conditions such as heating rate and atmosphere.[4]

Table 2: Gaseous Products Identified in the Decomposition of Nickel(II) Nitrate Complexes

| Gaseous Product | Method of Detection | Reference |

| H₂O | Mass Spectrometry (MS) | [6] |

| NO | Mass Spectrometry (MS) | [3] |

| NO₂ | Mass Spectrometry (MS) | [6] |

| O₂ | Mass Spectrometry (MS) | [6] |

Experimental Protocols for Thermal Analysis

A comprehensive investigation of the thermal decomposition of nickel(II) nitrite would involve a combination of thermoanalytical techniques.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for characterizing the thermal decomposition of a material like nickel(II) nitrite.

Caption: Workflow for thermal decomposition studies.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Methodology:

-

A small, precisely weighed sample of nickel(II) nitrite (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., ambient to 600 °C).

-

The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent side reactions.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify decomposition steps and calculate mass losses.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events (e.g., phase transitions, decomposition) and determine if they are endothermic or exothermic.

Methodology:

-

A small, weighed sample of nickel(II) nitrite (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate, identical to the TGA experiment.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC curve (heat flow vs. temperature) shows endothermic or exothermic peaks corresponding to thermal events.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

As the nickel(II) nitrite sample is heated in the TGA, the evolved gases are continuously drawn into the mass spectrometer.

-

Mass spectra are recorded as a function of temperature.

-

The ion currents for specific mass-to-charge ratios (m/z) corresponding to expected gases (e.g., NO, NO₂, O₂) are plotted against temperature.

-

This allows for the identification of which gases are evolved at each decomposition stage observed in the TGA.[6]

Analysis of Decomposition Products

Solid Residue Analysis

The solid product remaining after the thermal decomposition (post-TGA/DSC analysis) should be analyzed to confirm its composition and morphology.

-

X-Ray Diffraction (XRD): To identify the crystalline phases present in the final residue. The expected product, NiO, has a characteristic diffraction pattern.[7]

-

Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and texture of the final product.

Gaseous Product Analysis

While EGA-MS provides real-time identification, further analysis of the evolved gases can be performed for more detailed characterization.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The evolved gas stream can be passed through a gas cell in an FTIR spectrometer to identify functional groups of the gaseous products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For complex gas mixtures, GC can be used to separate the components before they are introduced into the mass spectrometer for identification.

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Nickel Oxide (NiO) nanoparticles prepared by solid-state thermal decomposition of Nickel (II) schiff base precursor [jufgnsm.ut.ac.ir]

Spectroscopic Properties of Nickel(II) Nitrite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of nickel(II) nitrite (B80452) and its complexes. It delves into the electronic and vibrational spectroscopy of these compounds, offering insights into their structure, bonding, and behavior in different environments. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental concepts to support research and development activities involving nickel(II) compounds.

Introduction

Nickel(II) nitrite, Ni(NO₂), is an inorganic compound that serves as a precursor and component in various coordination complexes. The nitrite ligand (NO₂⁻) is of particular interest due to its ambidentate nature, capable of coordinating to a metal center through either the nitrogen atom (nitro isomer, -NO₂) or one of the oxygen atoms (nitrito isomer, -ONO). This linkage isomerism significantly influences the electronic and vibrational properties of the resulting complexes, leading to distinct spectroscopic signatures. Understanding these properties is crucial for the characterization of nickel(II) nitrite-containing materials and for professionals in fields such as catalysis, materials science, and drug development where nickel complexes play a role.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectra of nickel(II) complexes are governed by d-d electronic transitions within the nickel ion's 3d orbitals. For the common octahedral or pseudo-octahedral geometry of Ni(II) (a d⁸ ion), three spin-allowed transitions are typically observed. These correspond to the excitation of an electron from the ³A₂g ground state to the ³T₂g, ³T₁g(F), and ³T₁g(P) excited states.

In an aqueous solution, nickel(II) ions exist as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. Upon the addition of a nitrite source, the water ligands are sequentially replaced by nitrite ions, forming species such as [Ni(NO₂)(H₂O)₅]⁺ and [Ni(NO₂₂(H₂O)₄]. This change in the ligand field environment leads to shifts in the absorption maxima.

Quantitative UV-Vis Data

The following table summarizes the key electronic absorption data for relevant nickel(II) species. It is important to note that the spectroscopic parameters of aqueous nickel(II) nitrite solutions can be influenced by factors such as concentration, pH, and exposure to light, which can cause photochemical aquation.

| Compound/Complex | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Assignment | Solvent/Medium |

| [Ni(H₂O)₆]²⁺ | ~395, ~650-720, ~1150 | ~5, ~2, ~2 | ³A₂g → ³T₁g(P), ³A₂g → ³T₁g(F), ³A₂g → ³T₂g | Water |

| [Ni(NO₂)₂(H₂O)₄] | Not explicitly available | Not explicitly available | - | Water |

| General Octahedral Ni(II) | - | Typically < 100 | d-d transitions | - |

Vibrational Spectroscopy (IR & Raman)

Vibrational spectroscopy is a powerful tool for distinguishing between the nitro and nitrito linkage isomers of nickel(II) nitrite complexes. The vibrational modes of the nitrite ligand are sensitive to its coordination mode.

Key Vibrational Frequencies

The coordination of the nitrite ion to the nickel center results in characteristic infrared and Raman bands. The table below summarizes the typical vibrational frequencies for the different coordination modes of the nitrite ligand in nickel(II) complexes.

| Vibrational Mode | Nitro (-NO₂) (cm⁻¹) | Nitrito (-ONO) (cm⁻¹) | Bridging (-O-N-O-) (cm⁻¹) |

| Asymmetric Stretch (ν_as) | ~1400 - 1485 | ~1400 - 1480 | ~1470 - 1490 |

| Symmetric Stretch (ν_s) | ~1300 - 1340 | ~1050 - 1100 | ~1007 - 1026 |

| Bending (δ) | ~800 - 860 | ~800 - 860 | - |

| Ni-Ligand Stretch (ν_Ni-N/O) | ~430 - 480 (Ni-N) | ~400 - 450 (Ni-O) | - |

For solid anhydrous nickel(II) nitrite, the observed infrared absorption bands are at 1575, 1388, 1333, 1240, 1080, and 830 cm⁻¹[1].

Experimental Protocols

Preparation of an Aqueous Nickel(II) Nitrite Solution for Spectroscopic Analysis

-

Materials : Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Sodium nitrite (NaNO₂), Deionized water.

-

Procedure :

-

Prepare a stock solution of a known concentration of the nickel(II) salt (e.g., 0.1 M) in deionized water.

-

Prepare a stock solution of sodium nitrite of a known concentration (e.g., 1.0 M) in deionized water.

-

To prepare the nickel(II) nitrite complex solution, add a stoichiometric amount of the sodium nitrite solution to the nickel(II) salt solution with stirring. For example, to form [Ni(NO₂)₂(H₂O)₄], add 2 molar equivalents of the NaNO₂ solution.

-

Allow the solution to equilibrate. Note that the formation of nitro-aqua complexes is an equilibrium process.[1]

-

It is advisable to prepare the solutions fresh and protect them from intense light to minimize potential photochemical reactions.[2]

-

UV-Vis Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer.

-

Procedure :

-

Record the spectrum of a reference cuvette containing the solvent (deionized water).

-

Record the absorption spectrum of the prepared nickel(II) nitrite solution over a suitable wavelength range (e.g., 300-800 nm).

-

Identify the absorption maxima (λ_max) corresponding to the d-d transitions.

-

To determine the molar absorptivity (ε), measure the absorbance of a series of solutions with known concentrations and apply the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure for Solid Samples :

-

Prepare a KBr pellet by mixing a small amount of the solid nickel(II) nitrite complex with dry potassium bromide (KBr) and pressing it into a transparent disk.

-

Alternatively, for hydrated or sensitive samples, the Attenuated Total Reflectance (ATR) technique can be used.

-

Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Identify the characteristic vibrational bands for the nitrite ligand to determine the coordination mode.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of nickel(II) nitrite.

d-Orbital Splitting in an Octahedral Field

Caption: Energy level diagram for d-orbital splitting in an octahedral ligand field.

Conclusion

The spectroscopic properties of nickel(II) nitrite are rich and informative, primarily characterized by weak d-d electronic transitions in the visible region and distinct vibrational bands that are indicative of the nitrite ligand's coordination mode. The phenomenon of linkage isomerism between nitro and nitrito forms is a key feature that can be effectively probed using infrared and Raman spectroscopy. While quantitative UV-Vis data for simple aqueous nickel(II) nitrite complexes is not extensively documented, the principles of octahedral Ni(II) electronic transitions provide a solid framework for qualitative interpretation. The experimental protocols outlined in this guide offer a practical basis for the preparation and spectroscopic characterization of these compounds, which is essential for their application in various scientific and industrial domains.

References

An In-depth Technical Guide to the Coordination Chemistry of Nickel(II) Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of nickel(II) nitrite (B80452), a versatile building block in the synthesis of a wide array of coordination complexes. This document details the synthesis, structure, bonding, reactivity, and spectroscopic properties of these compounds, with a focus on their intriguing linkage isomerism. The information presented herein is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

Introduction to Nickel(II) Nitrite Coordination Chemistry

The nitrite ion (NO₂⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (nitro, η¹-NO₂) or one of the oxygen atoms (nitrito, η¹-ONO). This versatility gives rise to a rich coordination chemistry, particularly with transition metals like nickel(II). Nickel(II) nitrite complexes exhibit a variety of coordination modes, including monodentate nitro and nitrito, bidentate chelating (η²-O,O'), and bridging (μ-NO₂) ligands. These different coordination modes significantly influence the structural, spectroscopic, and reactive properties of the resulting complexes.

A key feature of nickel(II) nitrite chemistry is the phenomenon of linkage isomerism , where complexes with the same empirical formula differ in the attachment point of the nitrite ligand. The interconversion between nitro and nitrito isomers can often be triggered by external stimuli such as light or heat, making these compounds interesting candidates for molecular switches and sensors.

Synthesis of Nickel(II) Nitrite Complexes

The synthesis of nickel(II) nitrite complexes typically involves the reaction of a nickel(II) salt with a source of nitrite ions in the presence of other ancillary ligands. The nature of the ancillary ligand plays a crucial role in determining the final coordination geometry and the preferred coordination mode of the nitrite ligand.

General Synthetic Strategies

-

From Nickel(II) Salts and Alkali Metal Nitrites: A common method involves the reaction of a nickel(II) salt (e.g., NiCl₂, Ni(NO₃)₂, Ni(ClO₄)₂) with an excess of an alkali metal nitrite (e.g., NaNO₂, KNO₂) in a suitable solvent. The ancillary ligands are then introduced to coordinate to the nickel(II) center.

-

Template Synthesis: In some cases, the nickel(II) ion acts as a template, directing the condensation of smaller organic molecules to form a macrocyclic ligand around the metal center, with the nitrite ion occupying one or more coordination sites.

-

Ligand Exchange Reactions: Nickel(II) nitrite complexes can also be synthesized by reacting a pre-formed nickel(II) complex with a nitrite source, leading to the displacement of one or more of the original ligands.

Structural and Spectroscopic Characterization

The coordination mode of the nitrite ligand in nickel(II) complexes can be elucidated using a combination of single-crystal X-ray diffraction and spectroscopic techniques, primarily infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous information about the solid-state structure of nickel(II) nitrite complexes, including bond lengths and angles. This data is essential for distinguishing between different linkage isomers and other coordination modes.

Table 1: Typical Ni-Nitrite Bond Lengths and Angles for Different Coordination Modes

| Coordination Mode | Ni-N Bond Length (Å) | Ni-O Bond Length (Å) | O-N-O Bond Angle (°) |

| Nitro (η¹-NO₂) | 1.9 - 2.1 | - | ~120 |

| Nitrito (η¹-ONO) | - | 2.0 - 2.2 | ~115 |

| Chelating (η²-O,O') | - | 2.1 - 2.3 | ~110 |

| Bridging (μ-NO₂) | Varies | Varies | Varies |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for differentiating between nitro and nitrito isomers. The vibrational frequencies of the nitrite ligand are sensitive to its coordination mode.

Table 2: Characteristic IR Stretching Frequencies for Coordinated Nitrite in Nickel(II) Complexes

| Coordination Mode | Asymmetric Stretch (ν_as) (cm⁻¹) | Symmetric Stretch (ν_s) (cm⁻¹) | Bending (δ) (cm⁻¹) |

| Free NO₂⁻ | ~1250 | ~1335 | ~830 |

| Nitro (η¹-NO₂) | ~1470 - 1400 | ~1340 - 1300 | ~850 - 800 |

| Nitrito (η¹-ONO) | ~1485 - 1460 | ~1070 - 1050 | ~830 - 800 |

| Chelating (η²-O,O') | ~1290 - 1180 | ~1200 - 1100 | ~840 - 810 |

| Bridging (μ-NO₂) | Highly variable | Highly variable | Highly variable |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of nickel(II) nitrite complexes are influenced by the coordination environment of the Ni(II) ion. The d-d transitions of the nickel(II) center are sensitive to the ligand field strength, which in turn is affected by the coordination mode of the nitrite ligand. Generally, nitro complexes exhibit ligand-to-metal charge transfer (LMCT) bands at higher energies compared to their nitrito counterparts.

Table 3: Typical UV-Vis Absorption Maxima for Octahedral Nickel(II) Complexes

| Transition | Typical λ_max (nm) |

| ³A₂g → ³T₂g | 1100 - 900 |

| ³A₂g → ³T₁g(F) | 700 - 600 |

| ³A₂g → ³T₁g(P) | 450 - 350 |

Reactivity and Linkage Isomerism

The most fascinating aspect of nickel(II) nitrite coordination chemistry is the reversible linkage isomerism between the nitro (Ni-NO₂) and nitrito (Ni-ONO) forms. This transformation can often be induced by light, leading to photoswitchable materials.

Photoinduced Nitro-Nitrito Isomerization

Upon irradiation with light of a suitable wavelength, typically in the visible region, the ground-state nitro isomer can be converted to a metastable nitrito isomer.[1][2][3] This process is often reversible, with the nitrito isomer thermally reverting to the more stable nitro form. Photocrystallographic studies have provided valuable insights into the mechanism of this isomerization.[2][4]

The currently accepted mechanism for the photoisomerization from the nitro to the endo-nitrito isomer proceeds through a short-lived exo-nitrito intermediate.[2]

Caption: Photoinduced isomerization pathway from the ground-state nitro isomer to the metastable endo-nitrito isomer via an exo-nitrito intermediate.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative nickel(II) nitrite complexes.

Synthesis of trans-Bis(ethylenediamine)dinitronickel(II), trans-[Ni(en)₂(NO₂)₂]

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

Ethanol

-

Water

Procedure:

-

Dissolve NiCl₂·6H₂O (10 mmol) in water (20 mL).

-

In a separate beaker, dissolve NaNO₂ (30 mmol) in water (10 mL).

-

Add the sodium nitrite solution to the nickel chloride solution with stirring.

-

To this solution, add ethylenediamine (20 mmol) dropwise with continuous stirring.

-

A red precipitate of trans-[Ni(en)₂(NO₂)₂] will form.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Dry the product in a desiccator.

Synthesis of a Photoswitchable Nickel(II) Nitro Complex with a Schiff Base Ligand

This protocol is adapted from the synthesis of related photoswitchable nickel(II) nitro complexes.[1]

Materials:

-

A suitable β-diketone (e.g., acetylacetone)

-

A primary amine with a coordinating group (e.g., 2-picolylamine)

-

Nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O)

-

Lithium nitrite (LiNO₂)

-

Acetic acid

Procedure:

-

Ligand Formation (in situ):

-

React the β-diketone (1 mmol) with a sodium alkoxide (1 mmol) in a suitable solvent like diethyl ether to form the sodium salt of the enolate.

-

After removing the solvent, dissolve the residue in acetic acid (30 mL).

-

Add the primary amine (1 mmol) in acetic acid (10 mL) to the solution.

-

-

Complexation:

-

Heat the solution to boiling and then add a solution of Ni(OAc)₂·4H₂O (1.2 mmol) in methanol (10 mL).

-

Stir the reaction mixture for 2 hours without further heating.

-

Filter the dark brown mixture to remove any impurities.

-

-

Nitrite Addition:

-

To the filtrate, add a solution of LiNO₂ (approx. 2 mmol) in methanol.

-

Cool the resulting mixture in an ice bath to induce precipitation of the final product.

-

Collect the product by filtration, wash with cold methanol, and dry.

-

Caption: A generalized workflow for the synthesis of photoswitchable nickel(II) nitro complexes involving in situ ligand formation followed by complexation and nitrite addition.

Conclusion

The coordination chemistry of nickel(II) nitrite is a rich and dynamic field of study. The ability of the nitrite ligand to adopt multiple coordination modes, coupled with the phenomenon of linkage isomerism, provides a fertile ground for the design and synthesis of novel coordination complexes with interesting structural, spectroscopic, and reactive properties. The photoswitchable nature of many nickel(II) nitro-nitrito systems, in particular, holds significant promise for the development of advanced materials for applications in molecular electronics and data storage. This guide has provided a foundational understanding of this area, offering researchers the necessary background to explore and innovate within this exciting domain of inorganic chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photocrystallographic and spectroscopic studies of a model (N,N,O)-donor square-planar nickel(II) nitro complex: in search of high-conversion and stable photoswitchable materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure and infrared spectra of some nitrato-complexes of cobalt(II), nickel(II), copper(II), and zinc(II) with heterocyclic ligands - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of Nickel(II) Nitrite in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of nickel(II) nitrite (B80452) (Ni(NO₂)₂), a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for nickel(II) nitrite in a wide range of organic solvents, this document synthesizes known information, presents data for analogous compounds, and provides detailed experimental protocols for determining solubility.

Introduction to Nickel(II) Nitrite

Solubility Data

A thorough review of scientific literature reveals a significant lack of specific quantitative data on the solubility of nickel(II) nitrite in various organic solvents. This scarcity may be attributed to the compound's reactivity and potential instability in certain organic media. However, to provide a useful reference for researchers, the following table summarizes the available qualitative and quantitative solubility information for nickel(II) nitrite and the closely related compound, nickel(II) nitrate (B79036), in a range of solvents. The solubility of nickel(II) nitrate can often serve as a useful proxy for estimating the behavior of other nickel(II) salts.

Table 1: Solubility of Nickel(II) Nitrite and Nickel(II) Nitrate in Various Solvents

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Nickel(II) Nitrite | Water | Standard Conditions | Very soluble | [1] |

| Water | Not Specified | Slightly soluble | [2] | |

| Nickel(II) Nitrate Hexahydrate | Water | 0 | 243 g/100 mL | [3] |

| Water | 20 | 94.17 g/100 mL (anhydrous) | [3] | |

| Water | 70°F (21.1°C) | 95.030 lb/100 lb water | [4] | |

| Ethanol | Not Specified | Soluble | [3] | |

| Methanol | Not Specified | Soluble | [3] | |

| Acetone | Room Temperature | ~20 g/100 mL (estimated) | [5] | |

| Acetone | Boiling Point | ~60 g/100 mL (estimated) | [5] | |

| Dimethylformamide (DMF) | 25 | 20 g/100 g | [6] | |

| Ethylene Glycol | Not Specified | Soluble | [3] | |

| Toluene | Not Specified | Insoluble | [5] | |

| Diethyl Ether | Not Specified | Slightly soluble | [6] | |

| Ethyl Acetate | Not Specified | Insoluble | [6] | |

| Pyridine | Not Specified | Slightly soluble | [6] |

Factors Influencing Solubility

The solubility of nickel(II) salts is influenced by several factors:

-

pH: In aqueous solutions, the pH plays a critical role. In acidic conditions, nickel(II) ions are generally soluble, while in alkaline conditions, they can precipitate as nickel hydroxide.[7]

-

Temperature: For most salts, including nickel(II) compounds, solubility in water increases with temperature.[7]

-

Complexation: The presence of ligands that can form stable complexes with the Ni²⁺ ion, such as ammonia (B1221849) or chloride ions, can significantly enhance solubility.[7]

Experimental Protocols for Solubility Determination

For researchers needing to determine the solubility of nickel(II) nitrite in specific solvents, the following established methods can be employed.

Method 1: Isothermal Saturation and Gravimetric Analysis

This is a classical and reliable method for determining the solubility of a solid in a liquid.

Protocol:

-

Saturation: Add an excess amount of nickel(II) nitrite to a known volume of the solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Filtration through a fine-porosity filter may be necessary.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a drying oven at a temperature below the decomposition point of the salt).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dry residue. The mass of the dissolved salt can be calculated by difference.

-

Calculation: The solubility is then calculated as grams of solute per 100 mL or 100 g of solvent.

Method 2: Headspace Gas Chromatography

This is a more modern technique suitable for determining the solubility of non-volatile salts.[8]

Protocol:

-

Standard Preparation: Prepare a series of standard solutions with known concentrations of the salt in the solvent.

-

Volatile Marker Addition: Add a small, constant amount of a volatile, inert compound (e.g., methanol) to each standard and the test sample.[8]

-

Equilibration and Analysis: Place the solutions in sealed headspace vials and allow them to equilibrate at a constant temperature. The headspace gas is then injected into a gas chromatograph.

-

Data Analysis: The concentration of the volatile marker in the vapor phase is proportional to the salt concentration in the liquid phase due to the "salting-out" effect. A calibration curve is generated from the standards. A breakpoint in the vapor-liquid equilibrium curve indicates the saturation point of the salt.[8]

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the solubility determination process, the following diagrams are provided.

Caption: Gravimetric Solubility Determination Workflow.

Caption: Factors Influencing Solubility.

References

- 1. Nickel(II) nitrite - Wikipedia [en.wikipedia.org]

- 2. NICKEL NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Nickel(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 4. Nickel nitrate | N2NiO6 | CID 25736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Nickel II Nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. nickel(II) nitrate hexahydrate [chemister.ru]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Nickel(II) Nitrite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current state of knowledge regarding the thermodynamic stability of nickel(II) nitrite (B80452) (Ni(NO₂)₂). It covers the synthesis, thermal decomposition, and available, albeit limited, thermodynamic parameters. Due to the scarcity of published data for this specific compound, this guide also outlines generalized experimental protocols for its characterization and highlights areas where further research is critically needed.

Introduction

Nickel(II) nitrite is an inorganic compound that has received limited attention in the scientific literature compared to other nickel salts. Understanding its thermodynamic stability is crucial for its potential applications in various fields, including as a precursor in materials synthesis or in specific chemical reactions. This document aims to consolidate the existing information and provide a framework for future research into the thermodynamic properties of this compound.

Synthesis of Anhydrous Nickel(II) Nitrite

Anhydrous nickel(II) nitrite was first synthesized by Cyril Clifford Addison in 1961.[1] The synthesis involves the reaction of gaseous nickel tetracarbonyl (Ni(CO)₄) with dinitrogen tetroxide (N₂O₄).

Reaction: Ni(CO)₄ (g) + 2 N₂O₄ (g) → Ni(NO₂)₂ (s) + 4 CO (g) + 2 NO (g)

Experimental Protocol (General Description)

Materials:

-

Gaseous nickel tetracarbonyl (Ni(CO)₄)

-

Gaseous dinitrogen tetroxide (N₂O₄)

-

Inert reaction vessel

-

Gas flow controllers

-

Product collection system

Procedure:

-

A stream of gaseous nickel tetracarbonyl is introduced into a cooled, inert reaction vessel.

-

Simultaneously, a controlled stream of gaseous dinitrogen tetroxide is introduced into the same vessel.

-

The reactants are allowed to mix and react, leading to the formation of a solid green product, which is anhydrous nickel(II) nitrite.

-

The solid product is collected, and the gaseous byproducts (carbon monoxide and nitric oxide) are safely vented or trapped.

-

The product should be handled and stored in an inert, dry atmosphere to prevent hydration and decomposition.

Thermodynamic Data

There is a significant lack of experimentally determined thermodynamic data for solid anhydrous nickel(II) nitrite in the peer-reviewed literature. The following table summarizes the known information and highlights the data that requires further investigation.

| Thermodynamic Parameter | Symbol | Value | Source |

| Thermal Decomposition | |||

| Decomposition Temperature (in air) | Td | 220 °C | [1] |

| Decomposition Temperature (in argon) | Td | up to 260 °C | [1] |

| Enthalpy of Formation | ΔH°f | Data not available | |

| Gibbs Free Energy of Formation | ΔG°f | Data not available | |

| Standard Molar Entropy | S° | Data not available |

Experimental Protocols for Thermal Analysis

To determine the thermodynamic stability and decomposition pathway of nickel(II) nitrite, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques. The following are generalized protocols that can be adapted for the analysis of Ni(NO₂)₂.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Ni(NO₂)₂ by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Calibrate the TGA instrument for mass and temperature.

-

Place a small, accurately weighed sample (typically 5-10 mg) of anhydrous Ni(NO₂)₂ into a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and moisture.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to identify decomposition temperatures and stoichiometry of the decomposition steps.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., decomposition, phase changes) in Ni(NO₂)₂ as a function of temperature.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Accurately weigh a small sample (typically 2-5 mg) of anhydrous Ni(NO₂)₂ into a DSC pan (e.g., aluminum or alumina).

-

Seal the pan hermetically or leave it open to the purge gas, depending on the desired experimental conditions.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Record the differential heat flow between the sample and the reference.

-

Analyze the resulting DSC curve to identify the temperatures and enthalpies of any endothermic or exothermic events.

Visualizations

Logical Workflow for Characterization

Caption: Workflow for the synthesis and thermodynamic characterization of Ni(NO₂)₂.

Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of Nickel(II) Nitrite.

Conclusion and Future Outlook

The thermodynamic stability of anhydrous nickel(II) nitrite remains an area with significant knowledge gaps. While its synthesis and decomposition temperature in a general sense are known, crucial thermodynamic parameters such as the enthalpy of formation, Gibbs free energy of formation, and standard molar entropy are yet to be determined. The experimental protocols provided in this guide offer a starting point for researchers to systematically investigate these properties. Future work should focus on:

-

Rediscovering and documenting a detailed, safe, and reproducible synthesis protocol for anhydrous Ni(NO₂)₂.

-

Performing precise calorimetric measurements to determine the standard enthalpy of formation.

-

Conducting detailed thermal analysis (TGA-MS, DSC) to elucidate the exact decomposition mechanism and quantify the associated enthalpy changes.

-

Utilizing these experimental data to calculate the Gibbs free energy of formation and standard molar entropy, thereby providing a complete thermodynamic profile of nickel(II) nitrite.

A thorough understanding of these fundamental properties is essential for unlocking the potential of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to Nickel(II) Nitrite Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) nitrite (B80452) coordination polymers are a fascinating class of inorganic compounds characterized by the versatile coordination chemistry of the nickel(II) ion and the ambidentate nature of the nitrite ligand (NO₂⁻). The nitrite ion can coordinate to the nickel center through either the nitrogen atom (nitro, -NO₂) or one of the oxygen atoms (nitrito, -ONO), and can also act as a bridging ligand, leading to a rich variety of structural motifs, from discrete molecules to one-, two-, and three-dimensional polymers. This structural diversity gives rise to a range of interesting magnetic, thermal, and catalytic properties, making them a subject of ongoing research. This guide provides a comprehensive overview of the synthesis, structure, and properties of nickel(II) nitrite coordination polymers, with a focus on quantitative data and detailed experimental methodologies. While applications in drug development are not prominent for this class of compounds, their study provides fundamental insights into coordination chemistry and materials science.

Synthesis of Nickel(II) Nitrite Coordination Polymers

The synthesis of nickel(II) nitrite coordination polymers typically involves the reaction of a nickel(II) salt with a source of nitrite ions in the presence of an organic ligand. The choice of organic ligand is crucial in directing the final structure and dimensionality of the coordination polymer. Common ligands include amines, pyridines, and Schiff bases, which coordinate to the nickel(II) center and influence the overall crystal packing.

A general synthetic workflow can be visualized as follows:

Caption: General synthesis workflow for nickel(II) nitrite coordination polymers.

Experimental Protocols

Detailed methodologies for the synthesis of specific nickel(II) nitrite coordination polymers are provided below.

Protocol 1: Synthesis of trans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II)

This protocol describes the synthesis of a discrete nickel(II) nitrite complex with a diamine ligand.[1]

-

Materials: N-propyl-1,2-diaminoethane, Nickel(II) nitrate (B79036) hexahydrate, Sodium nitrite, Methanol.

-

Procedure:

-

A solution of N-propyl-1,2-diaminoethane (2.04 g, 20 mmol) in methanol (10 cm³) is added to a solution of nickel(II) nitrate hexahydrate (2.91 g, 10 mmol) in methanol (20 cm³).

-

To this resulting blue solution, a concentrated aqueous solution of sodium nitrite (1.4 g, 20 mmol) is added.

-

The mixture is stirred, and the color of the solution changes to brown.

-

The solution is then warmed on a water bath and filtered.

-

The filtrate is kept in a desiccator over anhydrous calcium chloride.

-

Brown crystals of the product are obtained.

-

Protocol 2: Synthesis of a Dinuclear Nickel(II) Schiff Base Complex with a Bridging Nitrite

This protocol details the synthesis of a more complex dinuclear nickel(II) species.[2]

-

Materials: 2-[(3-amino-propylimino)-methyl]-phenol (HL), Nickel(II) perchlorate (B79767) hexahydrate, Sodium nitrite, Methanol, N,N-Dimethylformamide (DMF).

-

Procedure:

-

Synthesize the precursor complex [NiL₂]·2H₂O.

-

Dissolve the precursor complex in a methanol-DMF mixture.

-

Add a methanolic solution of nickel(II) perchlorate hexahydrate and an aqueous solution of sodium nitrite.

-

Allow the resulting solution to stand for slow evaporation.

-

Single crystals of [Ni₂(DMF)₂(μ-NO₂)]ClO₄·DMF are formed.

-

Structural Characterization

The structures of nickel(II) nitrite coordination polymers are primarily determined by single-crystal X-ray diffraction. The nickel(II) ion typically adopts a distorted octahedral coordination geometry. The nitrite ion's ability to coordinate in different modes (nitro, nitrito, and various bridging modes) is a key factor in the structural diversity of these compounds.

Coordination Modes of the Nitrite Ligand

The versatile coordination of the nitrite ligand is a defining feature of these polymers.

Caption: Common coordination modes of the nitrite ligand in nickel(II) complexes.

Crystallographic Data

The following tables summarize key crystallographic data for selected nickel(II) nitrite coordination polymers.

Table 1: Selected Crystallographic Data for Nickel(II) Nitrite Complexes.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| trans-[Ni(N-propyl-1,2-diaminoethane)₂(NO₂)] | Monoclinic | P2₁/c | 8.794(2) | 11.235(3) | 9.043(2) | 115.19(2) | [1] |

| [Ni₂(L)₂(DMF)₂(μ-NO₂)]ClO₄·DMF (L = Schiff base) | Triclinic | P-1 | 10.875(2) | 12.345(3) | 19.345(4) | 98.45(3) | [2] |

| [Ni₃(L')₂(μ₃-NO₂)₂(CH₂Cl₂)n]·1.5H₂O (L' = rearranged Schiff base) | Monoclinic | P2₁/c | 19.876(4) | 11.456(2) | 20.456(4) | 112.45(3) | [2] |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Nickel(II) Nitrite Complexes.

| Compound | Ni-N (ligand) | Ni-N (nitrite) | Ni-O (nitrite) | O-N-O (nitrite) | Ref. |

| trans-[Ni(N-propyl-1,2-diaminoethane)₂(NO₂)] | 2.085(3) | 2.112(3) | - | 119.5(4) | [1] |

| [Ni₂(L)₂(DMF)₂(μ-NO₂)]ClO₄·DMF (L = Schiff base) | 2.023(3) - 2.098(3) | 2.089(3) | 2.123(3) | 115.4(4) | [2] |

Properties of Nickel(II) Nitrite Coordination Polymers

Magnetic Properties

The magnetic properties of nickel(II) nitrite coordination polymers are of significant interest. The nickel(II) ion (d⁸ configuration) in an octahedral environment has two unpaired electrons, leading to paramagnetism. In polymeric structures where nitrite or other ligands bridge nickel centers, magnetic exchange interactions can occur, leading to ferromagnetic or antiferromagnetic coupling.

Table 3: Magnetic Properties of Selected Nickel(II) Nitrite Coordination Polymers.

| Compound | J (cm⁻¹) | Magnetic Behavior | Ref. |

| [Ni₂(L)₂(NO₂)₂]·CH₂Cl₂·C₂H₅OH, 2H₂O (L = Schiff base) | -5.26 | Weak antiferromagnetic | [2] |

| [Ni₂(L)₂(DMF)₂(μ-NO₂)]ClO₄·DMF (L = Schiff base) | -11.45 | Weak antiferromagnetic | [2] |

| [Ni₂(L)₂(DMF)₂(μ-NO₂)]ClO₄ (L = Schiff base) | -10.66 | Weak antiferromagnetic | [2] |

| [Ni₃(L')₂(μ₃-NO₂)₂(CH₂Cl₂)n]·1.5H₂O (L' = rearranged Schiff base) | -5.99 | Weak antiferromagnetic | [2] |

Thermal Properties

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study the thermal stability and decomposition pathways of these coordination polymers. The decomposition often proceeds in multiple steps, involving the loss of solvent molecules, followed by the decomposition of the organic ligands and finally the nitrite groups, often yielding nickel oxide as the final residue.[3]

Table 4: Thermal Decomposition Data for Selected Nickel(II) Coordination Polymers.

| Compound | Decomposition Step 1 | Decomposition Step 2 | Final Residue | Ref. |

| [Ni(µ-L)(H₂O)₄]n (L = biphenyl-4,4'-dioxydiacetate) | Dehydration below 200 °C | Ligand decomposition up to 450 °C | NiO | [3] |

| trans-[Ni(N-propyl-1,2-diaminoethane)₂(NO₂)] | Isomerization (nitro to nitrito) observed | Decomposition above 200 °C | - | [1] |

Note: Detailed multi-step decomposition data with specific temperature ranges and weight losses are often complex and are best represented by the original TGA curves in the cited literature.

Spectroscopic Properties

Infrared (IR) and UV-Vis spectroscopy are essential tools for characterizing nickel(II) nitrite coordination polymers.

-

IR Spectroscopy: The vibrational modes of the nitrite group are particularly informative. The asymmetric and symmetric stretching frequencies of the NO₂ group can help distinguish between nitro and nitrito coordination. For example, the nitro isomer typically shows bands around 1470-1400 cm⁻¹ and 1335-1320 cm⁻¹, while the nitrito isomer exhibits bands around 1485-1460 cm⁻¹ and 1110-1050 cm⁻¹.

-

UV-Vis Spectroscopy: The electronic spectra of nickel(II) coordination polymers are characterized by d-d transitions. In an octahedral field, three spin-allowed transitions are expected: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P). The positions of these bands provide information about the ligand field strength.

Applications

While the primary focus of research on nickel(II) nitrite coordination polymers has been on their fundamental structural and magnetic properties, potential applications are emerging in materials science. Some nickel-based coordination polymers have been investigated as precursors for the synthesis of nanostructured nickel oxide (NiO), which has applications in catalysis and as an electrode material for sensors.[4] For instance, a nanostructured nickel-salicylic acid coordination polymer has been used to produce porous NiO nanorods for glucose detection.[4] Additionally, some nickel(II) coordination polymers have shown promise as catalysts for the reduction of nitrophenols.

Conclusion

Nickel(II) nitrite coordination polymers represent a rich and diverse area of coordination chemistry. The ability of the nitrite ion to adopt multiple coordination modes, coupled with the versatility of organic ligands, allows for the construction of a wide array of structures with tunable magnetic and thermal properties. While direct applications in drug development are not yet established, the fundamental knowledge gained from studying these systems contributes to the broader understanding of structure-property relationships in coordination polymers, which is essential for the rational design of new functional materials. Future research in this area may focus on the development of novel porous materials for gas storage and separation, advanced magnetic materials, and heterogeneous catalysts for a variety of organic transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and magnetic studies of Schiff base complexes of nickel(ii) nitrite: change in crystalline state, ligand rearrangement and a very rare μ-nitrito-1κO:2κN:3κO′ bridging mode - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4'-dioxydiacetate Linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of nickel(ii) coordination polymers and conversion into porous NiO nanorods with excellent electrocatalytic performance for glucose detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Nickel Nitrite Coordination Complexes

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel nitrite (B80452) coordination complexes represent a fascinating subclass of coordination chemistry, notable for the versatile bonding modes of the nitrite ligand, which can lead to a rich variety of structural and magnetic properties. The nitrite ion (NO₂⁻) can coordinate to a metal center in several ways, including as a monodentate ligand through the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO), or as a bidentate or bridging ligand. This versatility influences the electronic, steric, and magnetic characteristics of the resulting complexes, making them subjects of fundamental research and potential candidates for applications in catalysis and materials science. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing nickel nitrite coordination complexes, detailed experimental protocols, and a summary of their key structural and spectroscopic properties.

General Synthetic Strategies

The synthesis of nickel nitrite coordination complexes typically involves the reaction of a nickel(II) salt with a nitrite source in the presence of an ancillary organic ligand. The choice of reactants, solvent, and reaction conditions plays a crucial role in determining the final product's structure, including the coordination mode of the nitrite ligand.

Common nickel(II) precursors include simple salts like nickel(II) perchlorate (B79767), nickel(II) nitrate (B79036), or pre-synthesized nickel complexes.[1][2] The nitrite source is typically an alkali metal nitrite, such as sodium nitrite (NaNO₂).[1] The organic ligands employed are diverse, ranging from Schiff bases to diamines and pyridine (B92270) derivatives, which stabilize the nickel center and influence the overall geometry of the complex.[1][3]

The general workflow for synthesizing these complexes is outlined in the diagram below.

Caption: General workflow for synthesizing nickel nitrite complexes.

Coordination Modes of the Nitrite Ligand

The nitrite ion is an ambidentate ligand, capable of coordinating to a metal center in various ways. These different binding modes, including linkage isomerism (nitro vs. nitrito), are critical in determining the properties of the complex. The coordination geometry around the nickel(II) ion is often a distorted octahedron.[1]

-

Nitro (η¹-NO₂): Coordination occurs through the nitrogen atom.

-

Nitrito (η¹-ONO): Coordination occurs through one of the oxygen atoms.

-

Chelating (η²-O,O): Both oxygen atoms coordinate to the same metal center.

-

Bridging Modes: The nitrite ligand can bridge two or more metal centers, with several rare bridging modes having been identified, such as the μ₃-nitrito-1κO:2κN:3κO′ bridge.[1]

Caption: Common and rare coordination modes of the nitrite ligand.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are protocols adapted from the literature for the preparation of distinct nickel nitrite complexes.

Protocol 1: Synthesis of a Dinuclear Schiff Base Complex: [Ni₂L₂(DMF)₂(μ-NO₂)]ClO₄[1]

This protocol describes the synthesis of a dinuclear nickel(II) complex featuring a cis-(μ-nitrito-1κO:2κN) bridge.[1]

Materials:

-

Precursor complex [NiL₂]·2H₂O (where HL = 2-[(3-amino-propylimino)-methyl]-phenol)

-

Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Dissolve the precursor complex [NiL₂]·2H₂O (0.44 g, 1 mmol) in 20 mL of hot methanol.

-

To this stirring solution, add a solution of Ni(ClO₄)₂·6H₂O (0.36 g, 1 mmol) in 10 mL of methanol.

-

Add a solution of NaNO₂ (0.14 g, 2 mmol) in a minimum amount of water to the reaction mixture.

-

Add 5 mL of DMF to the resulting solution.

-

Continue stirring for 2 hours, during which time a green precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with methanol and diethyl ether.

-

Recrystallize the green solid from a DMF/methanol mixture to obtain green, X-ray quality crystals.

Protocol 2: Synthesis of a Mononuclear Diamine Complex: trans-[NiL₂(NO₂)₂][3]

This protocol describes the synthesis of linkage isomers of dinitronickel(II) complexes with N-substituted diamine ligands.

Materials:

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

-

Sodium nitrite (NaNO₂)

-

N-propyl-1,2-diaminoethane (L)

-

Water

Procedure:

-

Dissolve Ni(NO₃)₂·6H₂O (2.91 g, 10 mmol) in 50 mL of ethanol.

-

In a separate beaker, dissolve NaNO₂ (1.38 g, 20 mmol) in a minimum amount of water and add it to the nickel nitrate solution with stirring. A precipitate of NaNO₃ will form.

-

Filter off the NaNO₃ precipitate to obtain a clear solution of nickel nitrite.

-

To the filtrate, add a solution of N-propyl-1,2-diaminoethane (L) (2.04 g, 20 mmol) in 20 mL of ethanol dropwise with constant stirring.

-

The color of the solution will change, and a solid product will begin to precipitate.

-

Allow the mixture to stir for an additional 1 hour at room temperature.

-

Collect the brown solid product by suction filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Air dry the final product, trans-bis(N-propyl-1,2-diaminoethane)dinitronickel(II).[3]

Data Presentation

Quantitative data from characterization studies are summarized below for easy comparison.

Table 1: Summary of Synthetic Conditions and Products

| Complex Formula | Ligand (L) | Nickel Source | Nitrite Source | Solvent(s) | Product Color | Ref. |

|---|---|---|---|---|---|---|

| [Ni₂L₂(NO₂)₂]·CH₂Cl₂·C₂H₅OH·2H₂O | HL = 2-[(3-amino-propylimino)-methyl]-phenol | [NiL₂]·2H₂O / Ni(ClO₄)₂ | NaNO₂ | MeOH/CH₂Cl₂ | Green | [1] |

| [Ni₂L₂(DMF)₂(μ-NO₂)]ClO₄ | HL = 2-[(3-amino-propylimino)-methyl]-phenol | [NiL₂]·2H₂O / Ni(ClO₄)₂ | NaNO₂ | MeOH/DMF | Green | [1] |

| trans-[NiL'₂(NO₂)₂] | L' = N-propyl-1,2-diaminoethane | Ni(NO₃)₂ | NaNO₂ | EtOH/H₂O | Brown | [3] |

| trans-[NiL''₂(ONO)₂] | L'' = N-isopropyl-1,2-diaminoethane | Ni(NO₃)₂ | NaNO₂ | EtOH/H₂O | Blue-violet |[3] |

Table 2: Selected Spectroscopic Data for Nickel Nitrite Complexes

| Complex | IR (ν(NO₂)) cm⁻¹ | UV-Vis (λₘₐₓ, nm) | Comments | Ref. |

|---|---|---|---|---|

| Anhydrous Ni(NO₂)₂ | 1575, 1388, 1333, 1240 | - | Covalently bonded nitrite | [4] |

| [Ni(py)₄(ONO)₂] | - | - | trans nitrito complex | [5] |

| Ni(NO₂)(en)₂ClO₄ | - | ~460 | Corresponds to [Ni(NO₂)(H₂O)(en)₂]⁺ |

| [Ni(L¹)₂(OAc)₂] | 1599 (C=N) | 325, 420 | Schiff base complex (for comparison) |[6] |

Note: The IR stretching frequencies of the nitrite ligand are highly diagnostic. N-bonded nitro groups typically show asymmetric and symmetric stretches around 1470–1380 cm⁻¹ and 1335–1320 cm⁻¹, respectively. O-bonded nitrito groups exhibit bands around 1485–1460 cm⁻¹ and 1110–1050 cm⁻¹.

Table 3: Magnetic Properties of Dinuclear and Trinuclear Nickel(II) Nitrite Complexes [1]

| Complex | J (cm⁻¹) | Magnetic Interaction | Description |

|---|---|---|---|

| [Ni₂L₂(NO₂)₂] (1) | -5.26 | Weak Antiferromagnetic | Dinuclear, di-μ₂-phenoxo bridged, chelating nitrite |

| [Ni₂L₂(DMF)₂(μ-NO₂)]ClO₄ (2a) | -11.45 | Weak Antiferromagnetic | Dinuclear, di-μ₂-phenoxo and cis-(μ-nitrito-1κO:2κN) bridged |

| [Ni₂L₂(DMF)₂(μ-NO₂)]ClO₄ (2b) | -10.66 | Weak Antiferromagnetic | Same molecular structure as 2a |

| [Ni₃L'₂(μ₃-NO₂)₂]ₙ (3) | -5.99 | Weak Antiferromagnetic | 1D polymer with μ₃-nitrito-1κO:2κN:3κO' bridge |

J represents the magnetic exchange parameter. A negative value indicates an antiferromagnetic interaction between the nickel(II) centers.

Conclusion

The synthesis of nickel nitrite coordination complexes is a rich field of study, driven by the versatile coordination chemistry of the nitrite ligand. By carefully selecting nickel precursors, ancillary ligands, and reaction conditions, a wide array of mononuclear, dinuclear, and polymeric structures can be achieved. These complexes exhibit diverse properties, particularly in their magnetic behavior, which is directly influenced by the nitrite's bridging mode and the overall molecular structure. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore, synthesize, and characterize these intriguing coordination compounds for potential applications in materials science and catalysis.

References

- 1. Structural and magnetic studies of Schiff base complexes of nickel(ii) nitrite: change in crystalline state, ligand rearrangement and a very rare μ-nitrito-1κO:2κN:3κO′ bridging mode - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nickel(II) nitrite - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Ni(II) Complexes with Schiff Base Ligands: Preparation, Characterization, DNA/Protein Interaction and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Linkage Isomerism in Nickel(II) Nitrite Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of linkage isomerism, where a ligand can coordinate to a metal center through different donor atoms, presents a fascinating area of study in coordination chemistry. In the case of nickel(II) nitrite (B80452) complexes, the ambidentate nature of the nitrite ligand (NO₂⁻) allows for coordination via either the nitrogen atom (nitro, -NO₂) or an oxygen atom (nitrito, -ONO). This subtle change in connectivity gives rise to distinct isomers with differing physical and chemical properties, including color, stability, and reactivity. Understanding and controlling this isomerism is crucial for the rational design of novel materials and potential therapeutic agents. This technical guide provides an in-depth exploration of linkage isomerism in nickel(II) nitrite complexes, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles.

Core Concepts: The Nitro-Nitrito Dichotomy

The equilibrium between the nitro and nitrito isomers of a nickel(II) complex is a delicate balance influenced by several factors, primarily steric hindrance of the ancillary ligands and temperature. The nitro isomer, with its compact Ni-N bond, is generally the thermodynamically more stable form. However, bulky substituents on the other ligands in the coordination sphere can create steric crowding, favoring the less sterically demanding, bent Ni-O-N coordination of the nitrito isomer.